Methyl all-cis-7,10,13,16,19-docosapentaenoate

Description

Properties

IUPAC Name |

methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFHIRHGARALFY-JEBPEJKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336242 |

Source

|

| Record name | Methyl (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108698-02-8 |

Source

|

| Record name | Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108698028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 7,10,13,16,19-DOCOSAPENTAENOATE, (7Z,10Z,13Z,16Z,19Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IS54O89XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl all-cis-7,10,13,16,19-docosapentaenoate

This guide provides a comprehensive technical overview of Methyl all-cis-7,10,13,16,19-docosapentaenoate, a significant long-chain omega-3 polyunsaturated fatty acid methyl ester. It is intended for researchers, scientists, and professionals in drug development who are engaged with lipid biochemistry and its applications. This document delves into the molecule's structure, synthesis, biochemical pathways, and analytical methodologies, offering field-proven insights and robust references to support further research and application.

Introduction and Significance

Methyl all-cis-7,10,13,16,19-docosapentaenoate is the methyl ester of docosapentaenoic acid (DPA), an omega-3 fatty acid. Its formal IUPAC name is methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate[1]. This compound is of significant interest in the scientific community due to its role as a crucial intermediate in the biosynthesis of docosahexaenoic acid (DHA) from eicosapentaenoic acid (EPA)[2]. It is also recognized for its own biological activities. As a stable, esterified form of DPA, it serves as an essential analytical standard for the accurate quantification of fatty acids in various biological and commercial samples, including fish and microalgal oils.

The parent fatty acid, DPA, is found in sources such as fish oil, seal oil, and red meat. While not as extensively studied as EPA and DHA, emerging research highlights the unique physiological roles of DPA. These include its potent ability to inhibit platelet aggregation and its greater efficacy in promoting endothelial cell migration compared to EPA, a critical process in wound healing[3]. Furthermore, DPA can be retroconverted to EPA in vivo, acting as a reservoir for this important omega-3 fatty acid[2]. This guide will explore the structural and functional intricacies of its methyl ester derivative, providing a foundational understanding for its application in research and development.

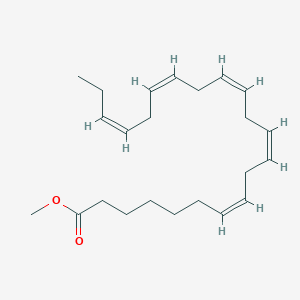

Chemical Structure and Properties

The defining feature of Methyl all-cis-7,10,13,16,19-docosapentaenoate is its 22-carbon acyl chain with five double bonds, all in the cis configuration, and a methyl ester functional group. The positions of the double bonds at the 7th, 10th, 13th, 16th, and 19th carbons are key to its three-dimensional structure and biological function.

| Property | Value | Source |

| Molecular Formula | C23H36O2 | |

| Molecular Weight | 344.53 g/mol | |

| CAS Number | 108698-02-8 | |

| Appearance | Liquid | |

| Storage Temperature | -20°C | |

| Synonyms | cis-7,10,13,16,19-Docosapentaenoic acid methyl ester, DPA methyl ester, n-3 DPA methyl ester |

A 2D representation of the chemical structure is provided below:

Caption: 2D structure of Methyl all-cis-7,10,13,16,19-docosapentaenoate.

Synthesis and Biosynthesis

Chemical Synthesis

The synthesis of Methyl all-cis-7,10,13,16,19-docosapentaenoate is typically achieved through the esterification of its corresponding free fatty acid, all-cis-7,10,13,16,19-docosapentaenoic acid. This process is a standard procedure in lipid chemistry, often employed for the preparation of fatty acid methyl esters (FAMEs) for analytical purposes, such as gas chromatography.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a common method for the synthesis of FAMEs from a free fatty acid.

-

Preparation of Reagents:

-

All-cis-7,10,13,16,19-docosapentaenoic acid

-

Anhydrous methanol

-

Acetyl chloride or concentrated sulfuric acid as a catalyst

-

Hexane or heptane for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate for drying

-

-

Esterification Reaction:

-

Dissolve a known quantity of all-cis-7,10,13,16,19-docosapentaenoic acid in anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., acetyl chloride) dropwise with stirring.

-

After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Add an equal volume of water and hexane. Shake vigorously and allow the layers to separate.

-

Collect the upper organic layer containing the methyl ester.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude Methyl all-cis-7,10,13,16,19-docosapentaenoate.

-

Further purification can be achieved by column chromatography on silica gel if required.

-

Biosynthesis of the Parent Fatty Acid

The parent fatty acid, all-cis-7,10,13,16,19-docosapentaenoic acid (DPA), is an integral part of the omega-3 fatty acid metabolic pathway. It is biosynthesized from alpha-linolenic acid (ALA), an essential fatty acid obtained from the diet. The pathway involves a series of elongation and desaturation steps catalyzed by elongase and desaturase enzymes, respectively. DPA is the direct precursor to docosahexaenoic acid (DHA).

Caption: Biosynthesis pathway of n-3 Docosapentaenoic Acid (DPA).

Biochemical Role and Metabolism

The biological significance of Methyl all-cis-7,10,13,16,19-docosapentaenoate is intrinsically linked to its parent fatty acid, DPA. Once ingested and hydrolyzed to DPA, it can be incorporated into cell membrane phospholipids.

DPA serves as an intermediate in the formation of DHA, a critical component of neuronal and retinal cell membranes. Additionally, DPA can be retro-converted to EPA, thereby influencing the balance of pro-inflammatory and anti-inflammatory eicosanoids[2].

Recent studies have highlighted that DPA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of specialized pro-resolving mediators (SPMs), including resolvins and protectins of the DPA series. These molecules are potent anti-inflammatory and pro-resolving agents.

Caption: Metabolism of DPA to specialized pro-resolving mediators.

Analytical Characterization

The primary application of Methyl all-cis-7,10,13,16,19-docosapentaenoate is as an analytical standard for the identification and quantification of fatty acids in complex mixtures, typically by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Experimental Protocol: GC-MS Analysis of Fish Oil FAMEs

This protocol outlines a general procedure for the analysis of fatty acid methyl esters in a fish oil supplement using Methyl all-cis-7,10,13,16,19-docosapentaenoate as an internal or external standard.

-

Sample Preparation (Transesterification):

-

Accurately weigh a small amount of the fish oil sample into a reaction vial.

-

Add a known amount of an internal standard (if not using external calibration).

-

Add methanolic HCl or BF3-methanol reagent.

-

Heat the mixture at a specified temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours) to convert the triglycerides to FAMEs.

-

After cooling, add water and an extraction solvent like hexane or heptane.

-

Vortex and centrifuge to separate the layers.

-

Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

-

Injector: Split/splitless injector, operated in split mode.

-

Oven Temperature Program: A temperature gradient is typically used to separate the FAMEs based on their boiling points and polarity. For example, start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Scan Range: Typically m/z 50-500.

-

-

Data Analysis:

-

Identify the FAME peaks in the chromatogram by comparing their retention times and mass spectra with those of the Methyl all-cis-7,10,13,16,19-docosapentaenoate standard and other FAME standards.

-

Quantify the individual FAMEs by integrating the peak areas and comparing them to the calibration curve of the respective standards.

-

Spectroscopic Data

-

¹H NMR: The spectrum would show characteristic signals for the terminal methyl group, the methylene groups in the aliphatic chain, the bis-allylic protons between the double bonds, the olefinic protons, the methylene group adjacent to the carbonyl, and the methyl ester protons.

-

¹³C NMR: The spectrum would display signals for the carbons of the terminal methyl group, the various methylene carbons, the olefinic carbons, and the carbonyl and methoxy carbons of the ester group.

-

Mass Spectrometry: Under electron ionization (EI), FAMEs typically show a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 344.5 may be weak or absent for highly unsaturated esters. Common fragments include ions resulting from cleavage at various points along the hydrocarbon chain and a prominent ion at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group.

Conclusion

Methyl all-cis-7,10,13,16,19-docosapentaenoate is a molecule of considerable scientific importance, bridging the gap between EPA and DHA in omega-3 fatty acid metabolism and serving as a critical analytical tool. Its own biological activities, mediated through its parent fatty acid DPA and its metabolic products, are a growing area of research with potential implications for inflammatory diseases and tissue repair. This guide has provided a detailed overview of its structure, synthesis, biological roles, and analytical methodologies to support the endeavors of researchers and developers in the field of lipid science.

References

-

PubChem. Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)-. Available from: [Link]

-

Kaur, G., Cameron-Smith, D., Garg, M., & Sinclair, A. J. (2010). Docosapentaenoic acid (22:5n-3): a review of its biological effects. Prostaglandins, Leukotrienes and Essential Fatty Acids, 85(3-4), 155-161. Available from: [Link]

-

ProMed Eye Health. Omega-3 Docosapentaenoic Acid (DPA): What is known?. Available from: [Link]

-

Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available from: [Link]

-

Determination, through Derivatization and GC-MS Analysis, of Omega-3 and Omega-6 Fatty Acids in Fish Oil Capsules Sold in Salvador, Bahia, Brazil. Journal of the Brazilian Chemical Society, 30(11), 2374-2381. Available from: [Link]

-

QUANTITATIVE DETERMINATION OF FATTY ACIDS FROM FISH OILS USING GC-MS METHOD AND1H-NMR SPECTROSCOPY. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 75(4), 131-138. Available from: [Link]

Sources

- 1. Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)- | C23H36O2 | CID 14122980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7,10,13,16,19-Docosapentaenoic acid, methyl ester | C23H36O2 | CID 5352980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl all-cis-7,10,13,16,19-docosapentaenoate, 98.0% (GC), MilliporeSigma Supelco 50 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to Methyl all-cis-7,10,13,16,19-docosapentaenoate: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl all-cis-7,10,13,16,19-docosapentaenoate is the methyl ester of docosapentaenoic acid (DPA), a long-chain omega-3 polyunsaturated fatty acid (PUFA). While often overshadowed by its more famous counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), DPA and its derivatives are gaining increasing attention for their unique biological activities and potential therapeutic applications. This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological relevance of Methyl all-cis-7,10,13,16,19-docosapentaenoate, serving as a vital resource for researchers in lipidomics, natural product chemistry, and drug discovery.

Physicochemical Properties

Understanding the fundamental physicochemical properties of Methyl all-cis-7,10,13,16,19-docosapentaenoate is crucial for its handling, formulation, and application in experimental settings.

General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂₃H₃₆O₂ | [1][2] |

| Molecular Weight | 344.53 g/mol | [1][2] |

| CAS Number | 108698-02-8 | [1][2] |

| Appearance | Liquid at room temperature | |

| Boiling Point | 215 °C at 15 Torr | [3] |

| Density | 0.9362 g/cm³ at 15 °C | [3] |

| Refractive Index | 1.4933 at 15 °C | [3] |

Melting Point: As a polyunsaturated fatty acid methyl ester with five cis double bonds, Methyl all-cis-7,10,13,16,19-docosapentaenoate is expected to have a very low melting point, remaining in a liquid state well below 0 °C. The multiple cis-double bonds introduce kinks in the acyl chain, preventing efficient packing into a crystal lattice. This is a characteristic feature of PUFAs and their esters, contributing to the fluidity of biological membranes.

Solubility Profile

Due to its long hydrocarbon chain and the ester functional group, Methyl all-cis-7,10,13,16,19-docosapentaenoate is a lipophilic molecule with poor solubility in aqueous solutions. Its solubility in common laboratory solvents is summarized below. The choice of solvent is critical for accurate quantification and for the design of delivery systems in biological assays.

| Solvent | Solubility | Source(s) |

| Ethanol | Miscible | [2][3] |

| Dimethylformamide (DMF) | >100 mg/mL | [2][3] |

| Dimethyl sulfoxide (DMSO) | >100 mg/mL | [2][3] |

| 0.1 M Na₂CO₃ | 1 mg/mL | [2][3] |

Stability and Storage

Methyl all-cis-7,10,13,16,19-docosapentaenoate is susceptible to oxidation due to the presence of five double bonds. The bis-allylic hydrogens are particularly prone to abstraction, initiating a free-radical chain reaction that can lead to the formation of hydroperoxides and other degradation products.

Recommended Storage: To ensure its integrity, the compound should be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon).[3][4] It is often supplied in a solution with an antioxidant to prevent degradation. For long-term storage, amber vials are recommended to protect against light-induced oxidation.

Synthesis and Preparation

Methyl all-cis-7,10,13,16,19-docosapentaenoate is typically prepared by the esterification of its parent fatty acid, all-cis-7,10,13,16,19-docosapentaenoic acid (DPA). DPA can be isolated from natural sources rich in omega-3 fatty acids, such as fish oil and seal oil, or produced through microbial fermentation.

General Laboratory-Scale Synthesis

A common method for the synthesis of fatty acid methyl esters (FAMEs) is acid-catalyzed esterification.

Protocol for Acid-Catalyzed Esterification:

-

Dissolution: Dissolve a known quantity of high-purity all-cis-7,10,13,16,19-docosapentaenoic acid in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.

-

Reaction: Reflux the mixture for a specified period, typically 1-2 hours, under an inert atmosphere to prevent oxidation. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the Methyl all-cis-7,10,13,16,19-docosapentaenoate into a non-polar organic solvent like hexane or diethyl ether.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the high-purity methyl ester.

Caption: Workflow for the synthesis of Methyl all-cis-7,10,13,16,19-docosapentaenoate.

Analytical Characterization

Accurate and reliable analytical methods are essential for the identification and quantification of Methyl all-cis-7,10,13,16,19-docosapentaenoate in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of FAMEs. The volatility of the methyl ester allows for its separation by gas chromatography, and mass spectrometry provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.

Typical GC-MS Parameters:

-

Column: A polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase, is typically used for the separation of FAMEs.

-

Carrier Gas: Helium or hydrogen.

-

Injection Mode: Split or splitless, depending on the concentration of the analyte.

-

Oven Temperature Program: A temperature gradient is employed to ensure the separation of FAMEs with different chain lengths and degrees of unsaturation.

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

Mass Spectral Fragmentation: The EI mass spectrum of Methyl all-cis-7,10,13,16,19-docosapentaenoate will exhibit characteristic fragmentation patterns for a long-chain polyunsaturated FAME. While the molecular ion (m/z 344.5) may be weak or absent in EI-MS due to extensive fragmentation, characteristic ions will be present.[5][6] These include ions resulting from cleavage at the ester group and along the hydrocarbon chain. The presence of multiple double bonds leads to the formation of a prominent ion at m/z 79, corresponding to the tropylium ion, a common feature in the mass spectra of polyunsaturated compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Methyl all-cis-7,10,13,16,19-docosapentaenoate, confirming the presence and geometry of the double bonds and the ester functionality.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~5.34 ppm (m): Olefinic protons (-CH=CH-).

-

~3.67 ppm (s): Methyl ester protons (-COOCH₃).

-

~2.81 ppm (t): Bis-allylic protons (=CH-CH₂-CH=).

-

~2.30 ppm (t): Protons on the carbon alpha to the carbonyl group (-CH₂-COO-).

-

~2.05 ppm (m): Allylic protons (-CH₂-CH=).

-

~1.70 ppm (m): Protons on the carbon beta to the carbonyl group (-CH₂-CH₂-COO-).

-

~0.97 ppm (t): Terminal methyl protons (-CH₂-CH₃).

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

~174 ppm: Carbonyl carbon (-COO-).

-

~127-132 ppm: Olefinic carbons (-CH=CH-).

-

~51.4 ppm: Methyl ester carbon (-COOCH₃).

-

~34 ppm: Carbon alpha to the carbonyl group (-CH₂-COO-).

-

~20-30 ppm: Methylene carbons in the aliphatic chain.

-

~14 ppm: Terminal methyl carbon (-CH₂-CH₃).

Biological Significance and Applications in Drug Development

The biological effects of Methyl all-cis-7,10,13,16,19-docosapentaenoate are primarily attributed to its parent fatty acid, DPA. Once administered, the ester is readily hydrolyzed to release free DPA, which can then be incorporated into cellular membranes and metabolized into a variety of bioactive lipid mediators.

Role in Inflammation and Resolution

DPA plays a significant role in the modulation of inflammatory pathways. It can compete with arachidonic acid (AA), an omega-6 fatty acid, for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This competition leads to the production of less inflammatory eicosanoids compared to those derived from AA.[9]

Furthermore, DPA is a precursor to a series of specialized pro-resolving mediators (SPMs), including resolvins and protectins.[10][11] These molecules are actively involved in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases.

Caption: Simplified overview of DPA's role in inflammatory signaling pathways.

Therapeutic Potential

The anti-inflammatory and pro-resolving properties of DPA make it an attractive candidate for the development of new therapeutics for a range of inflammatory conditions, including:

-

Cardiovascular disease[12]

-

Inflammatory bowel disease[9]

-

Neurodegenerative disorders

-

Certain types of cancer[13]

Methyl all-cis-7,10,13,16,19-docosapentaenoate, as a more stable and bioavailable form of DPA, serves as a valuable tool for preclinical research in these areas. Its well-defined chemical structure and properties make it an ideal standard for analytical method development and for investigating the mechanisms of action of DPA and its metabolites.

Conclusion

Methyl all-cis-7,10,13,16,19-docosapentaenoate is a molecule of significant interest to the scientific community. A thorough understanding of its physicochemical properties is fundamental to its application in research. The analytical techniques outlined in this guide provide a framework for its accurate identification and quantification. As research into the unique biological roles of DPA continues to expand, its methyl ester will undoubtedly remain a crucial compound for advancing our knowledge and developing novel therapeutic strategies for a variety of diseases.

References

-

Caring Sunshine. (n.d.). Relationship: Inflammation and DPA (docosapentaenoic acid). Retrieved from [Link]

-

MDPI. (2023). Docosahexaenoic Acid, a Key Compound for Enhancing Sensitization to Drug in Doxorubicin-Resistant MCF-7 Cell Line. Retrieved from [Link]

-

Chemical CAS. (n.d.). Cas 108698-02-8,CIS-7,10,13,16,19-DOCOSAPENTAENOIC ACID METHYL ESTER. Retrieved from [Link]

-

PubMed. (2019). Docosapentaenoic acid (DPA, 22:5n-3) ameliorates inflammation in an ulcerative colitis model. Retrieved from [Link]

-

FoundMyFitness. (2020). The role of omega-3 fatty acids in resolving inflammation. Retrieved from [Link]

-

JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

-

ResearchGate. (2009). Determination of trans double bonds in polyunsaturated fatty acid methyl esters from their electron impact mass spectra. Retrieved from [Link]

-

ACS Publications. (2007). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Retrieved from [Link]

-

JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)-. Retrieved from [Link]

-

PubChem. (n.d.). 7,10,13,16,19-Docosapentaenoic acid, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4,7,10,13,16-docosapentaenoate. Retrieved from [Link]

-

CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

Sources

- 1. 7,10,13,16,19-Docosapentaenoic acid, methyl ester | C23H36O2 | CID 5352980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 108698-02-8 CAS MSDS (CIS-7,10,13,16,19-DOCOSAPENTAENOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. accustandard.com [accustandard.com]

- 5. jeol.com [jeol.com]

- 6. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Docosapentaenoic acid (DPA, 22:5n-3) ameliorates inflammation in an ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caringsunshine.com [caringsunshine.com]

- 11. foundmyfitness.com [foundmyfitness.com]

- 12. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dietary docosahexaenoic and eicosapentaenoic acid: Emerging mediators of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Biosynthesis, and Analysis of all-cis-7,10,13,16,19-Docosapentaenoic Acid (DPA n-3)

Introduction: The Emerging Significance of Docosapentaenoic Acid (DPA n-3)

In the landscape of omega-3 polyunsaturated fatty acids (PUFAs), eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have long held the spotlight for their well-documented health benefits. However, a crucial intermediate in their metabolic pathway, all-cis-7,10,13,16,19-docosapentaenoic acid (DPA n-3), is garnering increasing attention from the scientific community.[1] Structurally similar to EPA but with a longer carbon chain, DPA is not merely a transitional molecule but possesses unique and potent biological activities.[2] This technical guide provides an in-depth exploration of the natural origins of DPA, the intricate enzymatic pathways governing its synthesis, and the analytical methodologies required for its accurate quantification in various biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding of DPA is paramount for harnessing its therapeutic potential in areas such as inflammation resolution, cardiovascular health, and beyond.

Chapter 1: Principal Natural Reservoirs of DPA n-3

The primary challenge in studying DPA has been its limited availability in pure form.[3] However, it is naturally present in several key sources, which are critical for both dietary intake and for the extraction of this valuable fatty acid for research and pharmaceutical applications.

Marine Vertebrates and Mammals

Fatty fish are a well-established source of DPA. Menhaden and salmon, in particular, contain significant levels of this omega-3 fatty acid.[2] The concentration of DPA in fish oil can vary, but it is a consistent component alongside EPA and DHA. Notably, the blubber of marine mammals such as seals, walruses, and sea lions is exceptionally rich in DPA.[2]

Microbial Sources

Specific strains of marine microorganisms have been identified as potent producers of DPA. A notable example is the marine ichthyosporean Sphaeroforma arctica, a novel isolate of which has been shown to produce high levels of DPA, making it a promising candidate for biotechnological production.[4]

Genetically Engineered Plants

Recent advancements in metabolic engineering have led to the development of Brassica juncea (Indian mustard) capable of producing high levels of DPA. This represents a significant step towards a sustainable and scalable terrestrial source of DPA, independent of marine ecosystems.[5]

Table 1: DPA n-3 Content in Various Natural Sources

| Source | DPA n-3 Content | Reference |

| Menhaden Fish Oil | ~0.67 g per tbsp | [2] |

| Salmon Fish Oil | ~0.41 g per tbsp | [2] |

| Sphaeroforma arctica (isolated strain) | Up to 11% of total fatty acids | [4] |

| Genetically Engineered Brassica juncea | Up to 12% of seed oil | [5] |

| Seal Blubber | High, but variable | [2] |

Chapter 2: The Biosynthetic Pathway of DPA n-3

DPA n-3 is an integral part of the omega-3 fatty acid metabolic pathway, acting as the direct precursor to DHA. Its synthesis from EPA involves a series of enzymatic reactions primarily occurring in the endoplasmic reticulum.

Elongation of Eicosapentaenoic Acid (EPA)

The conversion of EPA (20:5n-3) to DPA (22:5n-3) is initiated by the addition of a two-carbon unit, a process catalyzed by a family of enzymes known as fatty acid elongases (ELOVL). Specifically, ELOVL5 and ELOVL2 have been identified as key players in this elongation step.[6][7] ELOVL2, in particular, is crucial for the sequential elongation of EPA to DPA.[6]

The "Sprecher Pathway": DPA to DHA Conversion

Historically, it was thought that a Δ4-desaturase directly converted DPA to DHA. However, research has revealed a more complex route in mammals, often referred to as the "Sprecher pathway". This pathway involves:

-

Further Elongation: DPA (22:5n-3) is further elongated by ELOVL2 to a 24-carbon fatty acid, tetracosapentaenoic acid (24:5n-3).[6]

-

Desaturation: This 24-carbon intermediate is then desaturated by a Δ6-desaturase (encoded by the FADS2 gene) to form tetracosahexaenoic acid (24:6n-3).

-

Peroxisomal Beta-Oxidation: Finally, 24:6n-3 is translocated to peroxisomes where it undergoes one round of beta-oxidation to yield DHA (22:6n-3).[4]

This indirect pathway underscores the intricate regulation of long-chain PUFA synthesis.

Chapter 3: Analytical Methodologies for DPA Quantification

Accurate and reliable quantification of DPA is essential for understanding its metabolism and biological functions. This section details the key steps and considerations for the analysis of DPA in biological matrices.

Extraction of Lipids

The initial step involves the extraction of total lipids from the sample matrix. A widely used and effective method is a modified Folch or Bligh-Dyer extraction using a chloroform:methanol solvent system.[8] For solid samples like tissues or algal biomass, homogenization is necessary to ensure efficient extraction.

Gas Chromatography (GC) Analysis

GC is a robust technique for fatty acid analysis. However, it requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).

Experimental Protocol: Derivatization of DPA for GC Analysis

-

Saponification: To a known amount of the lipid extract, add a solution of potassium hydroxide in methanol. Heat the mixture to hydrolyze the fatty acids from their glycerol backbone.[4]

-

Methylation: Add a solution of boron trifluoride (BF₃) in methanol and heat to convert the free fatty acids to their corresponding methyl esters.[9]

-

Extraction of FAMEs: After cooling, add a saturated solution of sodium chloride and hexane. Vortex and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for GC analysis.[4]

-

GC-MS Analysis: Inject the FAMEs onto a GC system equipped with a mass spectrometer (MS) detector. A polar capillary column is typically used for the separation of FAMEs. Identification of the DPA methyl ester is based on its retention time and mass spectrum compared to a certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis of DPA

-

Sample Preparation: The lipid extract can be directly diluted in an appropriate solvent, such as a mixture of acetonitrile and isopropanol, for analysis.

-

Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase containing a weak acid (e.g., formic acid) or a salt (e.g., ammonium acetate) to enhance ionization.[10]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions.[10][11]

Table 2: Key Parameters for DPA n-3 Analysis

| Parameter | Gas Chromatography (GC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Extraction, Saponification, Methylation | Extraction, Dilution |

| Instrumentation | GC-FID or GC-MS | LC-MS/MS (Triple Quadrupole) |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) - Negative Mode |

| Detection | Mass Spectrum of DPA-methyl ester | MRM Transitions (e.g., m/z 329.3 -> fragment ions) |

| Quantification | External or Internal Standard Calibration | Stable Isotope-Labeled Internal Standard |

Chapter 4: Biological Activities and Pro-Resolving Functions of DPA n-3

DPA n-3 is not merely a passive intermediate; it is a substrate for the production of potent bioactive lipid mediators that play a crucial role in the resolution of inflammation.

DPA-Derived Specialized Pro-Resolving Mediators (SPMs)

In response to inflammatory stimuli, DPA is metabolized by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes to generate a unique family of SPMs, including resolvins and protectins.[12][13] These DPA-derived mediators are structurally and functionally distinct from those derived from EPA and DHA.

Key DPA-Derived SPMs:

-

Resolvins of the D-series (RvD n-3 DPA): These include RvD1n-3 DPA, RvD2n-3 DPA, and RvD5n-3 DPA. Their biosynthesis is initiated by the action of 15-LOX on DPA, followed by further enzymatic conversions.[12][14]

-

Protectins (PD n-3 DPA): PD1n-3 DPA and PD2n-3 DPA are also formed from DPA through a 15-LOX initiated pathway.[3][13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Identification of two novel microalgal enzymes involved in the conversion of the omega3-fatty acid, eicosapentaenoic acid, into docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular basis for differential elongation of omega-3 docosapentaenoic acid by the rat Elovl5 and Elovl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpras.com [ijpras.com]

- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators | MDPI [mdpi.com]

- 13. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Biosynthesis of Docosapentaenoic Acid (n-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosapentaenoic acid (DPA), specifically the n-3 isomer (22:5n-3), is a long-chain omega-3 polyunsaturated fatty acid (PUFA) that serves as a critical intermediate in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA).[1][2] While historically overshadowed by its more famous counterparts, EPA and DHA, recent research has illuminated DPA's unique biological activities and therapeutic potential.[3] This guide provides a comprehensive technical overview of the DPA (n-3) biosynthesis pathway, its regulation, and the analytical methodologies essential for its study, tailored for professionals in research and drug development.

The Core Biosynthetic Pathway: From Alpha-Linolenic Acid to DPA

The synthesis of DPA in humans is a multi-step enzymatic process that begins with the essential fatty acid, alpha-linolenic acid (ALA; 18:3n-3), which must be obtained from the diet.[4][5] The pathway involves a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum.[6][7][8]

The key enzymatic players in this pathway belong to two families:

-

Fatty Acid Desaturases (FADS): These enzymes introduce double bonds into the fatty acid chain. The two crucial desaturases are delta-6 desaturase (encoded by the FADS2 gene) and delta-5 desaturase (encoded by the FADS1 gene).[9][10]

-

Elongation of Very Long-Chain Fatty Acids Proteins (ELOVL): These enzymes are responsible for extending the carbon chain of the fatty acid. ELOVL5 and ELOVL2 are the primary elongases involved in the n-3 PUFA pathway.[9][11]

The conversion of ALA to DPA proceeds through the following key steps:

-

ALA (18:3n-3) to Stearidonic Acid (SDA; 18:4n-3): The pathway is initiated by the action of delta-6 desaturase (FADS2) , which introduces a double bond at the delta-6 position of ALA.[12] This is considered a rate-limiting step in the overall conversion process.[9]

-

SDA (18:4n-3) to Eicosatetraenoic Acid (ETA; 20:4n-3): The 18-carbon SDA is then elongated by ELOVL5 to the 20-carbon ETA.[5]

-

ETA (20:4n-3) to Eicosapentaenoic Acid (EPA; 20:5n-3): Delta-5 desaturase (FADS1) acts on ETA to introduce a double bond at the delta-5 position, yielding EPA.[11]

-

EPA (20:5n-3) to Docosapentaenoic Acid (DPA; 22:5n-3): Finally, EPA is elongated by ELOVL2 to form the 22-carbon DPA.[11][13]

It's important to note that this pathway is not a one-way street. Evidence suggests that DPA can be retro-converted back to EPA.[1][14] However, the conversion of DPA to DHA is a more complex process that involves further elongation and a cycle of beta-oxidation within the peroxisomes.[13]

Visualization of the DPA (n-3) Biosynthesis Pathway

Caption: The enzymatic cascade for DPA (n-3) synthesis from ALA.

Regulation of the Biosynthesis Pathway

The efficiency of DPA synthesis is not constant and is subject to complex regulation at multiple levels, presenting key considerations for therapeutic interventions.

Substrate Competition and Dietary Influences

A primary regulatory factor is the competition between omega-3 and omega-6 fatty acid precursors for the same desaturase and elongase enzymes.[15][16] High dietary intake of linoleic acid (LA; 18:2n-6), the precursor for the omega-6 pathway, can significantly reduce the conversion of ALA to its longer-chain derivatives, including DPA.[17][18] This underscores the importance of the dietary omega-6 to omega-3 ratio in modulating endogenous DPA levels. Furthermore, the absolute amounts of dietary ALA and LA, not just their ratio, influence the conversion efficiency.[16]

Genetic Polymorphisms

Single nucleotide polymorphisms (SNPs) in the FADS and ELOVL genes can significantly impact an individual's ability to synthesize long-chain PUFAs.[9][19][20] For example, certain FADS1 and FADS2 variants are associated with lower levels of EPA and DPA, while some ELOVL2 polymorphisms can influence the conversion of EPA to DPA.[11][20] These genetic differences contribute to the variability in PUFA profiles observed in the population and are a critical consideration for personalized nutrition and drug development strategies.[19]

Hormonal and Metabolic Factors

Hormonal status can also influence the conversion process. For instance, women, particularly of reproductive age, have been shown to have a greater capacity for converting ALA to longer-chain omega-3s, including DPA and DHA, which may be linked to the effects of estrogen on enzyme expression.[18][21][22] Metabolic factors, such as insulin levels, can also regulate the expression of desaturase enzymes.[12]

Biological Significance and Therapeutic Potential of DPA (n-3)

While DPA is an intermediate, it is not merely a passive stepping stone. It possesses unique biological activities that are gaining increasing attention.

Cardiovascular Health

DPA has demonstrated potent effects on cardiovascular health. It has been shown to be more effective than EPA and DHA in inhibiting platelet aggregation in some studies.[1][2] Additionally, DPA supplementation has been linked to favorable changes in plasma lipid profiles, including a decrease in triglycerides and total cholesterol.[14]

Inflammation and Resolution

Like other omega-3 PUFAs, DPA is a precursor to a series of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins.[13][23][24][25] These molecules play a crucial role in the active resolution of inflammation, a process distinct from anti-inflammatory effects.[26][27] The DPA-derived SPMs have unique structures and functions, contributing to the overall beneficial effects of omega-3s on inflammatory conditions.[23]

Other Potential Benefits

Emerging research suggests that DPA may also play a role in endothelial cell migration, which is important for wound healing, and may have neuroprotective effects.[1][2]

Experimental Protocols: Fatty Acid Profile Analysis

Accurate quantification of DPA and other fatty acids is paramount for research and clinical applications. Gas chromatography (GC) is the gold standard for fatty acid analysis.[28][29][30]

Sample Preparation: Extraction and Derivatization

-

Lipid Extraction: Lipids are first extracted from the biological matrix (e.g., plasma, red blood cells, tissue homogenates) using organic solvents, typically a chloroform/methanol mixture.[28]

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): The extracted fatty acids are then converted to their more volatile methyl ester derivatives. This is commonly achieved through transesterification using reagents like boron trifluoride in methanol (BF3-methanol).[28][31] This step is crucial for efficient separation and detection by GC.[32]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection and Separation: The FAMEs mixture is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the FAMEs based on their boiling points and polarity.[30]

-

Detection and Quantification: As the separated FAMEs exit the column, they are detected by a mass spectrometer (MS) or a flame ionization detector (FID).[32] The MS provides detailed structural information for identification, while the FID is highly sensitive for quantification.[30] By comparing the retention times and mass spectra to known standards, the individual fatty acids, including DPA, can be identified and their concentrations determined.

Visualization of the Fatty Acid Analysis Workflow

Sources

- 1. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Short update on docosapentaenoic acid: a bioactive long-chain n-3 fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vuir.vu.edu.au [vuir.vu.edu.au]

- 5. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acids -- Elongation: Fatty Acid Synthesis in the Endoplasmic Reticulum [library.med.utah.edu]

- 7. diva-portal.org [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of FADS and ELOVL polymorphisms on indexes of desaturase and elongase activities: results from a pre-post fish oil supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The influence of FADS1 and ELOVL2 genetic polymorphisms on polyunsaturated fatty acid composition in response to fish oil supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 13. mdpi.com [mdpi.com]

- 14. Comparative effects of dietary n-3 docosapentaenoic acid (DPA), DHA and EPA on plasma lipid parameters, oxidative status and fatty acid tissue composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Can adults adequately convert alpha-linolenic acid (18:3n-3) to eicosapentaenoic acid (20:5n-3) and docosahexaenoic acid (22:6n-3)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. examine.com [examine.com]

- 19. The influence of FADS1 and ELOVL2 genetic polymorphisms on polyunsaturated fatty acid composition in response to fish oil supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Conversion of alpha-linolenic acid to eicosapentaenoic, docosapentaenoic and docosahexaenoic acids in young women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Enzymatic studies with 3-oxa n-3 DPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]

- 31. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 32. mdpi.com [mdpi.com]

biological role of Methyl all-cis-7,10,13,16,19-docosapentaenoate in marine organisms

An In-depth Technical Guide to the Biological Role of Methyl all-cis-7,10,13,16,19-docosapentaenoate in Marine Organisms

Abstract

Methyl all-cis-7,10,13,16,19-docosapentaenoate, the methyl ester of Docosapentaenoic Acid (DPA; 22:5n-3), is a pivotal omega-3 polyunsaturated fatty acid (PUFA) in marine ecosystems. While often overshadowed by its better-known counterparts, Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA), DPA serves as a crucial metabolic intermediary and possesses unique biological functions that are increasingly recognized for their significance in marine physiology and potential for therapeutic applications.[1][2] This guide provides a comprehensive technical overview of the biosynthesis, distribution, metabolic fate, and multifaceted biological roles of DPA in marine organisms. We will explore its function as a structural component of cell membranes, its potent anti-inflammatory and pro-resolving activities via conversion into specialized lipid mediators, its cardiovascular effects, and its utility as an ecological biomarker. Furthermore, this document details established analytical methodologies for DPA quantification and outlines its emerging potential in the field of drug development, offering a critical resource for researchers, marine biologists, and pharmaceutical scientists.

Introduction: The Overlooked Omega-3 Intermediate

The marine environment is the primary source of long-chain omega-3 polyunsaturated fatty acids, which are essential for the health of both marine and terrestrial life.[3] For decades, research has focused predominantly on EPA (20:5n-3) and DHA (22:6n-3).[1][4] However, DPA, an elongated metabolite of EPA and the immediate precursor to DHA in some pathways, is emerging as a bioactive molecule with distinct and potent properties.[2][5] Found in significant quantities in fatty fish, marine mammals like seals, and certain microalgae, DPA's unique contributions to cardiovascular health, inflammation resolution, and cellular function are now being elucidated.[1][6] This guide synthesizes current knowledge to provide an in-depth perspective on this critical marine lipid.

Biosynthesis and Trophic Transfer in Marine Ecosystems

The journey of DPA begins with the primary producers of the marine food web.

Primary Production by Marine Microalgae

Marine microalgae are the foundational producers of omega-3 PUFAs.[7][8] The biosynthesis of DPA in these organisms typically occurs via the "aerobic pathway," which involves a series of enzymatic desaturation and elongation steps starting from α-linolenic acid (ALA). DPA is specifically formed by the chain elongation of EPA, a reaction catalyzed by fatty acid elongase enzymes (FAE or ELOVL).[4][9] Subsequent desaturation by a Δ4-desaturase can then convert DPA into DHA.[9]

However, some marine microorganisms, including certain bacteria and protists, can synthesize PUFAs through an "anaerobic" pathway utilizing a polyketide synthase (PKS)-like system, which builds the fatty acid chain from acetyl-CoA and malonyl-CoA precursors.[3][8]

Caption: Conversion of DPA into Specialized Pro-Resolving Mediators (SPMs).

Antioxidative Functions

Marine organisms are constantly exposed to oxidative stress from both internal metabolic processes and external environmental factors (e.g., UV radiation). PUFAs are susceptible to oxidation, but they can also play a protective role. EPA and DHA have been shown to function as antioxidative components, potentially acting as "shield molecules" within the cell membrane to protect against reactive oxygen species (ROS). [3]Given its structural similarity and position within marine food webs, DPA likely shares this crucial protective function, contributing to the overall oxidative defense of marine organisms. [3]

Pharmacological Potential and Drug Development

The distinct biological activities of DPA make it a compound of significant interest for pharmaceutical and nutraceutical development. [10]

-

Anti-inflammatory and Pro-resolving Therapeutics: The discovery of DPA-derived SPMs opens a new frontier for developing drugs that promote the resolution of chronic inflammatory diseases, such as arthritis, inflammatory bowel disease, and atherosclerosis. [11][12]* Cardiovascular Drugs: DPA's potent anti-platelet and pro-endothelial migration properties suggest its potential as a therapeutic agent for preventing thrombosis and promoting vascular repair. [1][2]* Cancer Research: Omega-3 fatty acids, including DPA, have been associated with reduced risk and slowed progression of certain cancers, such as breast, colon, and prostate cancer, in numerous studies. [1] Table 1: Comparative Biological Activities of n-3 PUFAs

| Biological Activity | Eicosapentaenoic Acid (EPA) | Docosapentaenoic Acid (DPA) | Docosahexaenoic Acid (DHA) |

| Platelet Aggregation Inhibition | Potent | Most Potent (up to 10x > EPA) [1] | Potent |

| Endothelial Cell Migration | Stimulatory | Highly Stimulatory (>10x > EPA) [1][5] | Less studied |

| Retro-conversion to EPA | N/A | Occurs readily in tissues [4][5] | Limited |

| Conversion to DHA | Occurs via DPA intermediate | Limited direct conversion [5] | N/A |

| Primary SPM Precursor | E-series Resolvins | DPA-series Resolvins, Protectins, Maresins [13] | D-series Resolvins, Protectins, Maresins |

Analytical Methodologies

Accurate identification and quantification of methyl docosapentaenoate in complex biological matrices is essential for research. Gas Chromatography (GC) is the cornerstone technique.

Workflow for Fatty Acid Analysis

A typical workflow involves lipid extraction, conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Caption: Standard workflow for analyzing DPA content in marine organisms.

Experimental Protocol: FAME Preparation from Marine Tissue

This protocol describes a standard method for preparing FAMEs for GC analysis.

Objective: To extract total lipids from a marine tissue sample and convert the fatty acids into their corresponding methyl esters.

Materials:

-

Marine tissue sample (e.g., 1g fish muscle), lyophilized or fresh.

-

Chloroform, Methanol, n-Hexane (all chromatography grade).

-

0.5 M KOH in Methanol.

-

14% Boron trifluoride (BF₃) in Methanol.

-

Saturated NaCl solution.

-

Anhydrous Sodium Sulfate (Na₂SO₄).

-

Glass homogenizer, screw-cap test tubes, centrifuge, GC vials.

Methodology:

-

Homogenization & Extraction (Bligh & Dyer Method): a. Weigh approximately 1g of tissue and place it in a glass homogenizer. b. Add 1 mL of distilled water, 3.75 mL of a Chloroform:Methanol (1:2, v/v) solution. c. Homogenize thoroughly for 2 minutes until a single-phase solution is formed. d. Add 1.25 mL of Chloroform and vortex for 30 seconds. e. Add 1.25 mL of distilled water and vortex again for 30 seconds to induce phase separation. f. Centrifuge at 2000 rpm for 10 minutes to pellet the tissue debris. g. Carefully collect the lower chloroform layer (containing the lipids) using a Pasteur pipette and transfer to a clean screw-cap tube.

-

Saponification and Methylation: a. Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen. b. Add 2 mL of 0.5 M methanolic KOH to the dried lipid extract. c. Cap the tube tightly and heat at 60°C for 20 minutes to saponify the lipids (cleave fatty acids from the glycerol backbone). [14] d. Cool the tube to room temperature. e. Add 2 mL of 14% BF₃ in methanol. [14]Cap tightly and heat at 60°C for 5 minutes. This step methylates the free fatty acids to form FAMEs. [14]

-

FAME Extraction and Cleanup: a. Cool the tube to room temperature. b. Add 2 mL of n-hexane and 1 mL of saturated NaCl solution. c. Vortex vigorously for 1 minute. d. Centrifuge for 5 minutes to separate the layers. e. Carefully transfer the upper hexane layer (containing the FAMEs) to a new tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water. f. Transfer the final, clean FAME solution to a GC vial for analysis.

-

GC Analysis: a. Inject 1 µL of the sample into a GC system equipped with a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane). b. Identify the methyl docosapentaenoate peak by comparing its retention time to that of a certified FAME standard mixture. [15][16] c. Quantify the peak area relative to the total area of all identified fatty acids or against an internal standard. [14]

Conclusion and Future Directions

Methyl all-cis-7,10,13,16,19-docosapentaenoate is far more than a simple intermediate in omega-3 metabolism. It is a functionally distinct and potent bioactive lipid with critical roles in the physiology of marine organisms and significant potential for human health applications. Its superior efficacy in modulating platelet aggregation and endothelial cell migration, combined with its role as a precursor to a unique class of pro-resolving mediators, distinguishes it from both EPA and DHA.

Future research should focus on:

-

Elucidating the complete range and mechanisms of action of DPA-derived SPMs.

-

Conducting more clinical trials with pure DPA to confirm its therapeutic benefits in cardiovascular and inflammatory diseases.

-

Exploring novel marine sources, such as specific strains of microalgae or ichthyosporeans, for sustainable production of DPA-rich oils. [17][18] A deeper understanding of this "iceberg" n-3 fatty acid will undoubtedly unlock new opportunities in marine biotechnology, pharmacology, and clinical nutrition. [13][19]

References

-

Kaur, G., Cameron-Smith, D., Garg, M., & Sinclair, A. J. (2013). A review of the biologic and pharmacologic role of docosapentaenoic acid n-3. F1000Research, 2, 257. [Link]

-

Kaur, G., Sinclair, A. J., & Garg, M. L. (2011). Docosapentaenoic acid (22:5n-3): A review of its biological effects. Progress in Lipid Research, 50(1), 28–34. [Link]

-

Li-Beisson, Y., Thelen, J. J., Fedosejevs, E., & Harwood, J. L. (2019). Biosynthetic mechanisms of omega-3 polyunsaturated fatty acids in microalgae. The Plant Journal, 100(4), 673-690. [Link]

-

Lindequist, U. (2016). Marine-Derived Pharmaceuticals – Challenges and Opportunities. Biomolecules & Therapeutics, 24(6), 561–571. [Link]

-

Okuyama, H., Orikasa, Y., Nishida, T., & Watanabe, K. (2007). Significance of Antioxidative Functions of Eicosapentaenoic and Docosahexaenoic Acids in Marine Microorganisms. Applied and Environmental Microbiology, 73(21), 6739–6745. [Link]

-

Xue, Z., He, H., & Holub, B. J. (2024). Biosynthetic mechanisms of omega-3 polyunsaturated fatty acids in microalgae. bioRxiv. [Link]

-

Pereira, S. L., Leonard, A. E., & Mukerji, P. (2004). Identification of two novel microalgal enzymes involved in the conversion of the omega3-fatty acid, eicosapentaenoic acid, into docosahexaenoic acid. The Biochemical journal, 384(Pt 2), 357–366. [Link]

-

Saleh, A., El-Araby, M., & Abdel-Bakky, M. S. (2024). Marine-Derived Antioxidants: A Comprehensive Review of Their Therapeutic Potential in Oxidative Stress-Associated Diseases. Marine Drugs, 22(1), 24. [Link]

-

Vrinten, P., Mavraganis, I., Qiu, X., & Senger, T. (2012). Accumulation of docosapentaenoic acid (n-3 DPA) in a novel isolate of the marine ichthyosporean Sphaeroforma arctica. Lipids, 47(5), 525-531. [Link]

-

Chapkin, R. S., Kim, W., Lupton, J. R., & McMurray, D. N. (2009). Dietary docosahexaenoic and eicosapentaenoic acid: emerging mediators of inflammation. Prostaglandins, Leukotrienes, and Essential Fatty Acids, 81(2-3), 187–191. [Link]

-

Xin, Y., Shen, C., She, Y., Chen, H., Wang, C., Wei, L., Yoon, K., Han, D., Hu, Q., & Xu, J. (2024). Enhanced Eicosapentaenoic Acid Production via Synthetic Biological Strategy in Nannochloropsis oceanica. International Journal of Molecular Sciences, 25(13), 6898. [Link]

-

Weylandt, K. H. (2016). Docosapentaenoic acid derived metabolites and mediators-the new world of lipid mediator medicine in a nutshell. European journal of pharmacology, 785, 108–115. [Link]

-

Yoshii, K., Hino, A., Hosokawa, M., & Miyashita, K. (2018). Health Benefits of Dietary Docosahexaenoic Acid- and Eicosapentaenoic Acid-enriched Glycerophospholipids from Marine Sources. Journal of Oleo Science, 67(8), 923-934. [Link]

-

Orikasa, Y., Ogawa, Y., Nishida, T., & Okuyama, H. (2020). Bioconversion From Docosahexaenoic Acid to Eicosapentaenoic Acid in the Marine Bacterium Shewanella livingstonensis Ac10. Frontiers in Microbiology, 11, 1079. [Link]

-

Zhang, L., Wang, Y., & Chen, J. (2015). Analysis of 5,8,11,14,17-eicosapentaenoic acid and 4,7,10,13,16,19-docosahexaenoic acid in the viscera of marine organisms. Asian Journal of Chemistry, 27(3), 833-836. [Link]

-

Aursnes, M., Tungen, J. E., & Hansen, T. V. (2018). The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions. Molecules, 23(11), 2910. [Link]

-

Kaur, G., Sinclair, A. J., & Garg, M. L. (2010). Docosapentaenoic acid (22:5n-3): a review of its biological effects. Progress in Lipid Research, 50(1), 28-34. [Link]

-

Keyora NZ Ltd. (2024). DPA(Docosapentaenoic Acid, 22:5n-3) - Unique Angiogenic, Anti-Thrombotic, Inflammation- Resolving, Fertility-Supporting, and Cholesterol-Regulating Functions. ResearchGate. [Link]

-

Stoyanova, A. (2018). GC Determination of Docosahexaenoıc Acid, Eıcosapentaenoic Acid and Other Fatty Acids in food Supplement. Scholars Academic Journal of Pharmacy, 7(9), 425-431. [Link]

-

Kaur, G., Sinclair, A. J., & Garg, M. L. (2011). Docosapentaenoic acid (22:5n-3): a review of its biological effects. ResearchGate. [Link]

-

Kharlamenko, V. I., & Svetashev, V. I. (2021). Investigation of Deep-Sea Ecosystems Using Marker Fatty Acids: Sources of Essential Polyunsaturated Fatty Acids in Abyssal Megafauna. Marine Drugs, 19(12), 707. [Link]

-

McKee, H. C., & Tarazi, D. S. (1971). Development of Sample Preparation Methods for Analysis of Marine Organisms. U.S. Environmental Protection Agency. [Link]

-

Aursnes, M., Tungen, J. E., Vik, A., & Hansen, T. V. (2024). Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. Marine Drugs, 22(6), 263. [Link]

-

National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Gómez-Regalado, M. C., Martín-Pozo, L., Martín, J., Santos, J. L., Aparicio, I., Alonso, E., & Zafra-Gómez, A. (2022). Analytical Methodologies for Pharmaceuticals Determination in Biota Samples. Encyclopedia, 2(4), 1957-1972. [Link]

-

ESSLAB. (n.d.). Methyl 4,7,10,13,16-docosapentaenoate (all-cis). Retrieved from [Link]

-

Lee, S. M., Park, C. S., & Kim, K. W. (2018). Trophic modification of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) by rotifers fed on enriched Chlorella vulgaris (EnC) and deceleration growth phase Tisochrysis lutea (D-phase Tiso). ResearchGate. [Link]

-

Sinclair, A. J., & Garg, M. L. (2021). n – 3 Docosapentaenoic acid: the iceberg n – 3 fatty acid. Current Opinion in Clinical Nutrition and Metabolic Care, 24(2), 134-138. [Link]

-

Vrinten, P., Mavraganis, I., Qiu, X., & Senger, T. (2012). Accumulation of docosapentaenoic acid (n-3 DPA) in a novel isolate of the marine ichthyosporean Sphaeroforma arctica. ResearchGate. [Link]

-

Dyal, P. L., & Garg, M. L. (2018). Short update on docosapentaenoic acid: a bioactive long-chain n-3 fatty acid. Current Opinion in Clinical Nutrition and Metabolic Care, 21(2), 102-108. [Link]

-

Sinclair, A. J., & Garg, M. L. (2021). N - 3 Docosapentaenoic acid: The iceberg n - 3 fatty acid. Deakin University - Figshare. [Link]

Sources

- 1. A review of the biologic and pharmacologic role of docosapentaenoic acid n-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Significance of Antioxidative Functions of Eicosapentaenoic and Docosahexaenoic Acids in Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fennetic.net [fennetic.net]

- 5. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short update on docosapentaenoic acid: a bioactive long-chain n-3 fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthetic mechanisms of omega-3 polyunsaturated fatty acids in microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of two novel microalgal enzymes involved in the conversion of the omega3-fatty acid, eicosapentaenoic acid, into docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Marine-Derived Pharmaceuticals – Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdc-berlin.de [mdc-berlin.de]

- 12. Dietary docosahexaenoic and eicosapentaenoic acid: Emerging mediators of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. saspublishers.com [saspublishers.com]

- 15. asianpubs.org [asianpubs.org]

- 16. CIS-7,10,13,16,19-DOCOSAPENTAENOIC ACID METHYL ESTER | 108698-02-8 [chemicalbook.com]

- 17. Accumulation of docosapentaenoic acid (n-3 DPA) in a novel isolate of the marine ichthyosporean Sphaeroforma arctica | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. dro.deakin.edu.au [dro.deakin.edu.au]

The Metabolic Journey of Methyl Docosapentaenoate: An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the in vivo metabolic fate of methyl all-cis-7,10,13,16,19-docosapentaenoate (DPA-Me). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the absorption, distribution, metabolism, and excretion (ADME) of this significant n-3 polyunsaturated fatty acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Introduction: The Significance of Docosapentaenoic Acid (DPA)

Methyl all-cis-7,10,13,16,19-docosapentaenoate is the methyl ester of docosapentaenoic acid (DPA), an elongated omega-3 fatty acid that serves as an intermediary between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] While DPA has been studied less extensively than EPA and DHA, emerging evidence highlights its unique biological activities and metabolic pathways, making it a compound of increasing interest in nutrition and pharmacology.[1][2] Understanding its metabolic journey is paramount to harnessing its therapeutic potential.

Part 1: Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The in vivo processing of DPA-Me begins with its hydrolysis and follows a complex path of incorporation and transformation.

Absorption and Initial Hydrolysis

Upon oral administration, methyl docosapentaenoate, like other fatty acid esters, is presumed to undergo hydrolysis primarily in the small intestine. This enzymatic cleavage, mediated by lipases, liberates the free fatty acid, docosapentaenoic acid (DPA), and methanol. The free DPA is then absorbed by enterocytes.

Following absorption, DPA is incorporated into chylomicrons, the primary carriers of dietary lipids.[3] It is predominantly found in the triacylglycerol (TAG) fraction of these lipoproteins, with lesser incorporation into phospholipids.[3] Studies in humans have shown that DPA-containing TAGs, such as DPA/18:1/16:0 and DPA/18:1/18:1, are prominent species in chylomicrons post-ingestion.[3]

Distribution and Tissue Incorporation

Once in circulation within chylomicrons, DPA is distributed throughout the body. Lipoprotein lipase, present on the surface of endothelial cells, hydrolyzes the chylomicron TAGs, releasing DPA for uptake by various tissues. DPA has been shown to be incorporated into the plasma phospholipids, triacylglycerols, and cholesterol esters.[4] Furthermore, supplementation with DPA leads to its increased presence in the tissues of the liver, heart, lungs, spleen, kidneys, and red blood cells.[5]

Metabolic Transformations: A Multi-Pathway Fate

The metabolic fate of DPA is multifaceted, involving retro-conversion, elongation, and conversion to bioactive metabolites.

A significant metabolic route for DPA is its retro-conversion to EPA.[1][5] This process, occurring in several tissues, suggests that DPA can act as a reservoir for EPA, contributing to the body's pool of this important anti-inflammatory fatty acid.[6][7] Studies in both rats and humans have demonstrated an increase in EPA levels in various tissues and blood compartments following DPA supplementation.[5][6][7]

Contrary to what might be expected from its position as a direct precursor, the conversion of DPA to DHA in vivo appears to be limited.[1][3] The established pathway for this conversion does not involve a direct delta-4 desaturation. Instead, it proceeds through a more complex route involving:

-

Elongation: DPA (22:5n-3) is first elongated in the microsomes to 24:5n-3.[8]

-

Desaturation: This is followed by a delta-6 desaturation to form 24:6n-3.[8]

-

Beta-oxidation: Finally, 24:6n-3 is transported to peroxisomes where it undergoes a single round of beta-oxidation to yield DHA (22:6n-3).[8]

This multi-step process may explain the observed limited conversion rate.

DPA can also be metabolized by lipoxygenase enzymes to produce hydroxylated derivatives, such as 11-hydroxy-7,9,13,16,19-DPA and 14-hydroxy-7,10,12,16,19-DPA.[1][9] These metabolites may contribute to the biological effects of DPA, which include the inhibition of platelet aggregation and modulation of endothelial cell migration.[1][9]

Excretion

While not extensively detailed in the literature for DPA specifically, the general pathway for fatty acid catabolism and excretion involves beta-oxidation to acetyl-CoA for energy production in the citric acid cycle. The carbon atoms are ultimately respired as carbon dioxide.

Part 2: Experimental Protocols for In Vivo Metabolic Studies

Investigating the metabolic fate of DPA-Me requires robust experimental designs and precise analytical techniques. Stable isotope tracing is a powerful and safe method for these studies.[1][10][11]

In Vivo Stable Isotope Tracer Study in a Rodent Model

This protocol outlines a typical approach to trace the metabolism of DPA-Me in mice or rats using a ¹³C-labeled tracer.

Objective: To quantify the incorporation and conversion of orally administered ¹³C-labeled methyl docosapentaenoate.

Materials:

-

¹³C-labeled Methyl all-cis-7,10,13,16,19-docosapentaenoate

-

Vehicle for oral administration (e.g., corn oil)[12]

-

C57BL/6 mice (or other appropriate strain)

-

Oral gavage needles[13]

-

Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

-

Anesthetic

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Acclimatization: Acclimate animals to the housing conditions and diet for at least one week prior to the study.

-

Tracer Preparation: Prepare a solution of ¹³C-DPA-Me in the chosen vehicle at a concentration suitable for the desired dose.

-

Fasting: Fast the animals overnight (approximately 12-16 hours) to ensure a baseline metabolic state, with free access to water.

-

Administration: Administer the ¹³C-DPA-Me solution via oral gavage.[13] The volume should be appropriate for the animal's weight (typically 5-10 mL/kg).[13]

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, and 24 hours). A sparse sampling design may be necessary depending on the number of time points and animal welfare considerations.

-

Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Tissue Harvesting (Optional): At the final time point, euthanize the animals and harvest relevant tissues (e.g., liver, heart, adipose tissue).

-

Sample Storage: Store plasma and tissue samples at -80°C until analysis.

Diagram of In Vivo Tracer Study Workflow

Caption: Workflow for an in vivo stable isotope tracer study of DPA-Me.

Sample Preparation for Mass Spectrometry Analysis

Accurate quantification of DPA and its metabolites requires meticulous sample preparation.

Objective: To extract total lipids from plasma and prepare fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

-

Chloroform

-

Methanol

-

Internal standard (e.g., C17:0 or a deuterated DPA standard)

-

Nitrogen gas evaporator

-

Methanolic HCl (or other methylation reagent)[3]

-

Heptane (or other non-polar solvent)[3]

-

Vortex mixer

-

Centrifuge

Procedure:

-

Lipid Extraction (Folch Method): a. To a known volume of plasma, add the internal standard. b. Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly. c. Add water to induce phase separation. d. Centrifuge to pellet the protein precipitate and separate the layers. e. Carefully collect the lower chloroform layer containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Methylation: a. To the dried lipid extract, add methanolic HCl.[3] b. Heat the sample at a specified temperature and time (e.g., 80°C for 20 minutes) to convert the fatty acids to FAMEs.[3] c. Allow the sample to cool to room temperature.

-

FAME Extraction: a. Add a non-polar solvent such as n-heptane and vortex.[3] b. Allow the phases to separate. c. Transfer the upper heptane layer containing the FAMEs to a new vial for analysis.[3]

Analytical Methodology: GC-MS and LC-MS/MS

Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for analyzing fatty acids.

-

GC-MS: This is the traditional and robust method for FAME analysis.[2][5][9] It provides excellent separation of different fatty acid methyl esters based on their volatility and polarity. The mass spectrometer allows for the identification and quantification of the individual FAMEs, including the ¹³C-labeled species.

-

LC-MS/MS: This technique is increasingly used for lipidomics and can analyze a broader range of lipid classes without derivatization.[4][10][14] It is particularly useful for analyzing intact complex lipids containing DPA and for profiling a wider array of metabolites. Sample preparation for LC-MS often involves protein precipitation followed by liquid-liquid or solid-phase extraction.[4][15][16]

Part 3: Data Presentation and Interpretation

The data from these experiments can be presented in tables to clearly summarize the quantitative findings.

Table 1: Hypothetical Distribution of ¹³C-DPA in Plasma Lipid Fractions Over Time

| Time (hours) | ¹³C-DPA in Triacylglycerols (µg/mL) | ¹³C-DPA in Phospholipids (µg/mL) | ¹³C-DPA in Cholesterol Esters (µg/mL) |

| 1 | 15.2 ± 2.1 | 3.5 ± 0.8 | 1.1 ± 0.3 |

| 4 | 8.7 ± 1.5 | 6.8 ± 1.2 | 2.5 ± 0.6 |

| 8 | 3.1 ± 0.9 | 4.2 ± 0.9 | 1.8 ± 0.4 |

| 24 | 0.8 ± 0.2 | 1.5 ± 0.5 | 0.7 ± 0.2 |

Table 2: Hypothetical Conversion of ¹³C-DPA to ¹³C-EPA and ¹³C-DHA in Liver Tissue at 24 hours

| Analyte | Concentration (µg/g tissue) |

| ¹³C-DPA | 5.8 ± 1.1 |

| ¹³C-EPA | 2.1 ± 0.6 |

| ¹³C-DHA | 0.4 ± 0.1 |

Conclusion and Future Directions